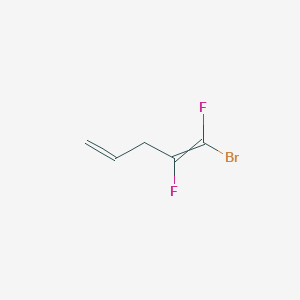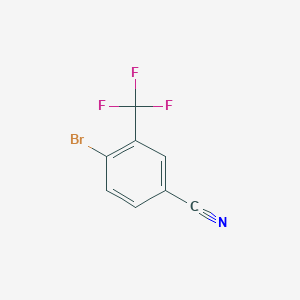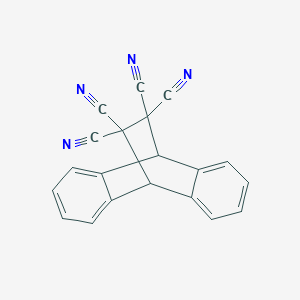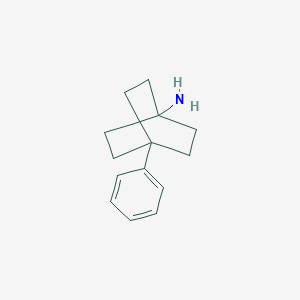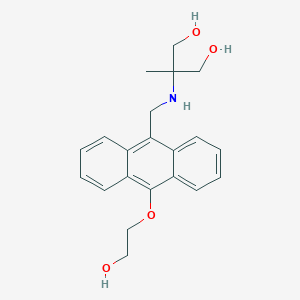
1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AN-152 and is a member of the taxane family of compounds.
Wirkmechanismus
Studies: Further studies are needed to fully understand the mechanism of action of AN-152 and its effects on cancer cells.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of AN-152 in humans and to determine its potential for use in cancer treatment.
In conclusion, AN-152 is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer treatment. Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AN-152 is its high potency and selectivity against cancer cells, which makes it a promising candidate for cancer treatment. However, its synthetic nature and complex synthesis method may limit its availability and accessibility for research purposes.
Zukünftige Richtungen
There are several potential future directions for AN-152 research, including:
1. Combination therapy: AN-152 may be used in combination with other cancer treatments to enhance its efficacy and reduce the risk of drug resistance.
2. Targeted drug delivery: The development of targeted drug delivery systems could improve the efficacy and reduce the toxicity of AN-152.
3.
Synthesemethoden
The synthesis of AN-152 involves several steps, including the reaction of 10-(2-hydroxyethoxy)-9-anthracenylmethyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The resulting intermediate is then reacted with 3,3-dimethylbutyryl chloride to form AN-152.
Wissenschaftliche Forschungsanwendungen
AN-152 has been extensively studied for its potential applications in cancer treatment. It has been shown to have potent antitumor activity in vitro and in vivo, and has been found to be effective against a variety of cancer types, including breast, prostate, and ovarian cancer.
Eigenschaften
CAS-Nummer |
129026-48-8 |
|---|---|
Produktname |
1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl- |
Molekularformel |
C21H25NO4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C21H25NO4/c1-21(13-24,14-25)22-12-19-15-6-2-4-8-17(15)20(26-11-10-23)18-9-5-3-7-16(18)19/h2-9,22-25H,10-14H2,1H3 |
InChI-Schlüssel |
JPCHHZXQVHSGGC-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |
Kanonische SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |
Andere CAS-Nummern |
129026-48-8 |
Synonyme |
502U83 BW 502U83 BW-502U83 BW502U83 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




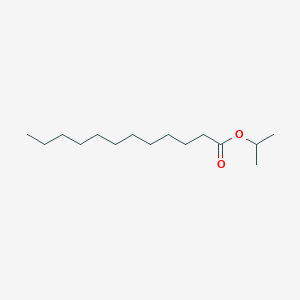

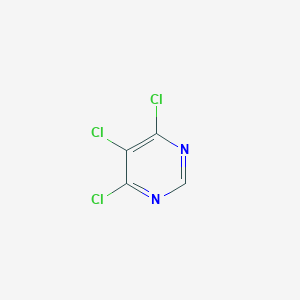
![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)

![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)
